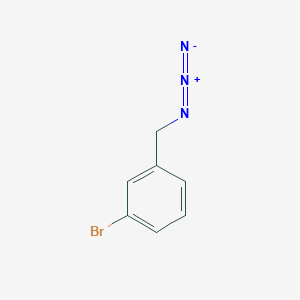

1-(Azidomethyl)-3-bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-3-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCMECOGWAHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472173 | |

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126799-86-8 | |

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Halogenated Benzyl Azides in Chemical Transformations

Halogenated benzyl (B1604629) azides represent a class of organic compounds that serve as versatile intermediates in a wide array of chemical transformations. The defining feature of these molecules is the presence of a benzyl azide (B81097) system, where an azido (B1232118) group (-N₃) is attached to a methyl group which is, in turn, bonded to a halogen-substituted benzene (B151609) ring.

The azido group is a compact and energy-rich functional group renowned for its diverse reactivity. clockss.org It can serve as a precursor to primary amines through reduction, a source of highly reactive nitrenes upon thermal or photochemical decomposition, and, most notably, as a 1,3-dipole in cycloaddition reactions. clockss.orgrsc.org The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of "click chemistry," enabling the efficient and regioselective formation of stable 1,2,3-triazole rings. clockss.org

The halogen atom (in this case, bromine) on the aromatic ring provides an additional, distinct site for chemical modification. Aryl halides are staple substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Furthermore, the electron-withdrawing nature of the bromine atom influences the electronic properties of the benzene ring and, consequently, the reactivity of the azidomethyl group. uni-muenchen.de The inductive effect of the azide group itself has been estimated to be intermediate between that of bromo and iodo groups. uni-muenchen.de This interplay of electronic effects and dual reactivity makes halogenated benzyl azides powerful synthons for creating molecular diversity.

| Functional Group | Common Transformations | Reaction Type |

| Azidomethyl | Amine formation | Reduction |

| Nitrene formation | Thermolysis/Photolysis | |

| 1,2,3-Triazole synthesis | Cycloaddition (e.g., CuAAC) | |

| Bromo | Biaryl synthesis | Suzuki Coupling |

| Alkene attachment | Heck Coupling | |

| Alkyne attachment | Sonogashira Coupling | |

| Organometallic intermediate formation | Grignard/Lithium-Halogen Exchange |

Significance of Orthogonal Azidomethyl and Bromo Functionalities in Multicomponent Reactions

Direct Azidation Routes to Benzyl (B1604629) Azides

The introduction of the azide moiety at the benzylic position is a cornerstone for the synthesis of this compound. Direct azidation methods provide efficient access to this functional group.

Nucleophilic Substitution Reactions for Azide Incorporation

The most common and straightforward method for synthesizing benzyl azides is through the nucleophilic substitution of a benzyl halide with an azide salt. This reaction, typically an SN2 process, involves the displacement of a halide ion (e.g., bromide) from the benzylic carbon by an azide ion (N₃⁻).

A general procedure involves dissolving the corresponding benzyl bromide, in this case, 1-(bromomethyl)-3-bromobenzene, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and stirring it with sodium azide (NaN₃) at room temperature. rsc.org The reaction mechanism involves the azide ion acting as a nucleophile, attacking the electrophilic carbon of the benzyl bromide to form the C-N bond.

Recent advancements have focused on developing more environmentally benign protocols. Polyethylene glycol (PEG), particularly PEG 400, has been successfully employed as a green and recyclable reaction medium for the nucleophilic substitution of various halides, including benzyl bromides, with sodium azide. researchgate.nettandfonline.com These reactions often proceed under mild conditions, at room temperature, and can offer high yields (over 90%) in shorter reaction times compared to conventional methods. researchgate.nettandfonline.com The use of water as a solvent, sometimes in combination with a co-solvent like tert-butyl alcohol, has also been explored for these transformations, promoting a greener synthesis. mdpi.com

One-pot procedures that combine the in-situ generation of benzyl azides with subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have also been developed. nih.gov This approach is highly efficient as it avoids the isolation of potentially explosive azide intermediates. nih.gov

Table 1: Conditions for Nucleophilic Azidation of Benzyl Halides

| Substrate | Reagent | Solvent/Medium | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Bromide | Sodium Azide | DMF | Room Temp, 12h | High | rsc.org |

| Benzyl Bromide | Sodium Azide | DMSO | Room Temp | - | |

| Benzyl Bromide | Sodium Azide | PEG 400 | Room Temp, 50 min | 98% | tandfonline.com |

| Organic Bromide | Sodium Azide | t-BuOH/H₂O (1:1) | Room Temp, 2-3h | High | mdpi.com |

Generation of Azides from Diazonium Intermediates

While the direct azidation of benzyl halides is common for benzyl azides, the synthesis of aryl azides (where the azide group is directly attached to the aromatic ring) often proceeds through diazonium salt intermediates. This method is relevant for the synthesis of analogous structures like 3-bromoazidobenzene. The process begins with the diazotization of an aromatic amine using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. researchgate.netamazonaws.com The resulting diazonium salt is then treated with sodium azide to yield the aryl azide. researchgate.net

Efficient methods have been developed using aryl diazonium silica (B1680970) sulfates, which react with sodium azide at room temperature to produce aryl azides in good yields with short reaction times. researchgate.net Another approach involves using cross-linked poly(4-vinylpyridine)-supported nitrite ions for the diazotization step. researchgate.net Although primarily used for aryl azides, transformations of benzyl azides can sometimes involve diazonium-like intermediates under specific conditions, for example, in phosphine-mediated conversions. nih.govgoogle.com

Regioselective Functionalization Strategies for Substituted Benzenes

The synthesis of specifically substituted compounds like this compound relies on highly regioselective reactions to install functional groups at the desired positions on the benzene (B151609) ring.

Benzylic Halogenation and Subsequent Azide Displacement

A highly effective and common two-step strategy for synthesizing this compound starts with the regioselective halogenation of 3-bromotoluene (B146084). The benzylic position is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. jove.comntu.edu.sg

The reagent of choice for selective benzylic bromination is often N-bromosuccinimide (NBS), used in the presence of a radical initiator like peroxide or under photochemical conditions (light). jove.comjove.com This reaction converts 3-bromotoluene into 1-(bromomethyl)-3-bromobenzene with high selectivity. The newly introduced benzyl bromide is a reactive electrophile, perfectly primed for the subsequent nucleophilic substitution with sodium azide, as detailed in section 2.1.1, to yield the final product, this compound. This sequential approach offers excellent control over the final structure.

Synthesis of Isomeric and Related Azidobromobenzene Derivatives

The synthetic principles described can be applied to generate a variety of isomers and related structures. For instance, the synthesis of the ortho-isomer, 1-(azidomethyl)-2-bromobenzene, and the para-isomer, 1-(azidomethyl)-4-bromobenzene (B3045437), follows the same two-step pathway of benzylic bromination of the corresponding bromotoluene isomer followed by azidation. smolecule.comrsc.org

More complex derivatives have also been synthesized. A study describes the preparation of 1-azido-3-(azidomethyl)-5-bromobenzene from the corresponding ester via a two-step reduction-azidation sequence using diphenylphosphoryl azide (DPPA). clockss.org This highlights methods for introducing multiple azide groups with different reactivities (aromatic vs. benzylic) onto the same benzene ring.

Table 2: Examples of Isomeric and Related Azidobromobenzene Derivatives

| Compound Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 1-(Azidomethyl)-2-bromobenzene | 2-Bromotoluene | Brominating Agent, Sodium Azide | smolecule.com |

| 1-(Azidomethyl)-4-bromobenzene | 4-Bromobenzyl bromide | Sodium Azide | rsc.org |

| 1-Azido-3-(azidomethyl)-5-bromobenzene | Methyl 3-bromo-5-formylbenzoate | NaBH₄, DPPA | clockss.org |

| 1-(1-Azidovinyl)-3-bromobenzene | 3-Bromostyrene | Bromine, Sodium Azide | mdpi.com |

Advanced Synthetic Approaches and Catalytic Methods

Beyond traditional methods, advanced synthetic strategies offer more direct and efficient routes to benzyl azides. Catalytic methods are at the forefront of this development, aiming to improve selectivity, reduce waste, and simplify procedures.

A significant advancement is the direct azidation of benzylic C-H bonds. nih.gov Copper-catalyzed methods have been reported for the azidation of benzylic C-H bonds in various molecules. nih.gov These reactions often involve a radical-polar crossover pathway and exhibit unique site selectivity. nih.gov Another approach uses a copper photoredox catalyst in conjunction with the Zhdankin azidoiodinane reagent under visible light to achieve C-N bond formation at benzylic positions through a radical chain reaction. acs.org These methods bypass the need for pre-functionalization (i.e., halogenation) of the starting material, representing a more atom-economical route.

The direct conversion of benzyl alcohols to benzyl azides provides another alternative to halide substitution. Reagents such as azidotrimethylsilane (B126382) (TMSN₃) in the presence of a copper(II) triflate catalyst can efficiently transform secondary benzylic alcohols into the corresponding azides. organic-chemistry.org Iron trichloride (B1173362) has also been shown to catalyze C-N bond formation using TMSN₃. organic-chemistry.org Furthermore, enzymatic methods are emerging; for example, an iron-dependent halogenase has been shown to be capable of directing aliphatic azidation reactions, suggesting future possibilities for biocatalytic routes. nih.gov

Transition-Metal-Free Azide Insertion Methodologies

The most common and direct transition-metal-free route to this compound and its analogs is the nucleophilic substitution (SN2) reaction of a corresponding benzyl halide with an azide salt. This method is valued for its simplicity, operational ease, and the wide availability of starting materials.

Detailed research findings indicate that benzyl bromides or chlorides react efficiently with sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired benzyl azides. rsc.orgresearchgate.net The reaction typically proceeds at room temperature over several hours. rsc.org This facile and practical procedure often provides highly pure products, potentially eliminating the need for hazardous distillations of the alkyl azides. researchgate.net The general applicability of this method is demonstrated by the synthesis of a wide array of substituted benzyl azides, including those with electron-donating and electron-withdrawing groups. rsc.orgrsc.org For instance, the synthesis of analogs like 1-(azidomethyl)-4-bromobenzene and 1-(azidomethyl)-3-methylbenzene (B161737) is achieved in high yields (91% and 88%, respectively) using this standard protocol. rsc.org

Another transition-metal-free approach involves the conversion of benzyl alcohols into azides. This can be achieved using reagents like diphenylphosphoryl azide (DPPA). A two-step reduction-azidation sequence has been reported for the synthesis of 1-azido-3-azidomethyl-5-bromobenzene, where a benzyl alcohol intermediate is treated with DPPA to install the azidomethyl group. clockss.org Furthermore, bases such as potassium tert-butoxide (KOtBu) can be used to generate N-unsubstituted imines from benzyl azides in a transition-metal-free manner, highlighting the utility of these azides in subsequent metal-free transformations. researchgate.netorganic-chemistry.org

The table below summarizes representative examples of transition-metal-free synthesis of benzylic azides via nucleophilic substitution.

| Starting Material (Benzyl Halide) | Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-4-methoxybenzene | Sodium Azide | DMF | 1-(Azidomethyl)-4-methoxybenzene | 99 | rsc.org |

| 1-(Bromomethyl)-4-methylbenzene | Sodium Azide | DMF | 1-(Azidomethyl)-4-methylbenzene | 93 | rsc.org |

| 1-(Bromomethyl)-4-bromobenzene | Sodium Azide | Not Specified | 1-(Azidomethyl)-4-bromobenzene | 91 | rsc.org |

| 1-(Bromomethyl)-3-methylbenzene | Sodium Azide | Not Specified | 1-(Azidomethyl)-3-methylbenzene | 88 | rsc.org |

| 1-(Chloromethyl)-4-(trifluoromethyl)benzene | Sodium Azide | DMF | 1-(Azidomethyl)-4-(trifluoromethyl)benzene | 82 | rsc.org |

Applications of Hypervalent Iodine Reagents in Azidation

Hypervalent iodine reagents have emerged as powerful tools for the direct azidation of C-H bonds, offering an alternative to pre-functionalized starting materials. researchgate.net These reagents can perform selective azidation of C(sp³)–H bonds under mild conditions. thieme-connect.com For benzylic azidation, reagents such as azidobenziodoxolone (ABX), also known as the Zhdankin reagent, are particularly prominent. thieme-connect.comfrontiersin.org

Research has shown that the combination of hypervalent iodine reagents with photoredox catalysis enables the direct azidation of benzylic C-H positions in toluene (B28343) and its derivatives. thieme-connect.comfrontiersin.orgnih.gov One study reported a method using ABX and a copper photoredox catalyst under visible light to efficiently azidate benzylic C-H bonds, even in electron-poor substrates. thieme-connect.comfrontiersin.org This approach proceeds via a radical chain pathway. thieme-connect.com Another strategy employs an iron catalyst with ABX, which demonstrates excellent selectivity for the more electron-rich tertiary and benzylic positions. thieme-connect.com

The first class of hypervalent iodine reagents used for azidation were non-cyclic λ³-aryliodanes generated in situ from precursors like diacetoxyiodobenzene (B1259982) (PIDA) or iodosylbenzene (PhIO) and an azide source such as sodium azide. thieme-connect.com However, the development of stable, cyclic reagents like ABX and its derivatives has expanded the scope and safety of these transformations. thieme-connect.comnih.gov These reagents have been successfully used for the C-H azidation of complex molecules, showcasing their functional group tolerance. nih.gov

The table below presents examples of benzylic C-H azidation using hypervalent iodine reagents.

| Substrate | Hypervalent Iodine Reagent | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Toluene Derivatives | Azidobenziodoxolone (ABX) | Copper Photoredox Catalyst, Visible Light | Benzylic Azides | Effective for electron-poor substrates. | thieme-connect.comfrontiersin.org |

| Alkanes with Benzylic Positions | Azidobenziodoxolone (ABX) | Iron Catalyst, Pyridine Bis(oxazoline) Ligand | Benzylic Azides | Excellent selectivity for electron-rich benzylic positions. | thieme-connect.com |

| Cyclic Ketones | Not Specified | Iron Catalyst | Tertiary Alkyl Azides | High regioselectivity for C-H bonds remote from the ketone. | nih.gov |

| Alkenes | Azidobenziodoxolone (ABX) | Thermal or Photochemical Conditions | Azide Radical Adducts | Controlled generation of azide radicals. | researchgate.net |

| Alkene-substituted cyclobutanol (B46151) derivatives | Azidobenziodazolone (ABZ) | Cu(dap)2Cl, Photoredox Catalyst | Azidative Ring-Expansion Products | Utilizes a safer alternative to the Zhdankin reagent. | nih.gov |

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for synthesizing complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. uni-konstanz.de Several such strategies are applicable to the synthesis of structures like this compound or its subsequent conversion into more complex scaffolds.

A prominent example is the one-pot, three-component synthesis of 1,2,3-triazoles from a benzyl halide, sodium azide, and a terminal alkyne. rsc.org In this process, the benzyl azide is generated in situ from the corresponding benzyl bromide and sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.org A bimetallic nickel and copper catalyst supported on magnetite has been shown to be highly effective for this transformation. rsc.org This approach is particularly valuable as it circumvents the need to handle potentially unstable azide intermediates. uni-konstanz.de

Other one-pot procedures have been developed that leverage the reactivity of azides. For instance, benzyl azides can be prepared and used directly in subsequent reactions without isolation. One such sequence involves the in situ reduction of a benzyl azide to the corresponding amine, which is then used in an Ugi multicomponent reaction. beilstein-journals.org Similarly, a one-pot method for diazo transfer from an amine to form an azide, followed by CuAAC, has been developed, providing a convenient route to triazole-linked structures directly from amines. uni-konstanz.de The synthesis of N-substituted pyrroles can also be achieved in a one-pot manner, starting from a benzyl azide which undergoes transfer hydrogenation to an amine, followed by condensation with a diol. mpg.de

The table below highlights key one-pot and multicomponent reactions involving the in situ generation or reaction of benzylic azides.

| Reaction Type | Starting Materials | Key Reagents/Catalyst | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Three-Component Triazole Synthesis | Benzyl Bromide, Sodium Azide, Terminal Alkyne | NiO/Cu–Fe3O4 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | In situ generation of benzyl azide. | rsc.org |

| Ugi Reaction / Mitsunobu Cyclization | Benzyl Azide, Glycolic Acid, Isocyanide, Aldehyde | Trimethylphosphine (for azide reduction) | Dihydrobenzo[f] nih.govbeilstein-journals.orgoxazepin-3-ones | In situ generation of benzylamine (B48309) from azide for MCR. | beilstein-journals.org |

| Diazo Transfer / CuAAC | Amine, Triflyl Azide, Alkyne | CuSO4, Sodium Ascorbate | 1,2,3-Triazoles | Avoids isolation of potentially unstable azide intermediates. | uni-konstanz.de |

| One-Pot Pyrrole Synthesis | Benzyl Azide, cis-Butenediol | Co-pc/C-800, NH2NH2·H2O | N-Benzylpyrrole | Involves in situ transfer hydrogenation of the azide. | mpg.de |

| One-Pot Azidoformate Synthesis | Alcohol, Sodium Azide | Triphosgene | Azidoformates | Efficient synthesis from alcohols. | researchgate.net |

Reactivity and Transformational Chemistry of 1 Azidomethyl 3 Bromobenzene

Click Chemistry Applications

The primary application of the azidomethyl group in 1-(azidomethyl)-3-bromobenzene is in the realm of click chemistry, a set of reactions known for their high efficiency, reliability, and biocompatibility. clockss.org The azide (B81097) serves as a key partner in various cycloaddition reactions, enabling the facile construction of 1,2,3-triazole rings, which are stable and versatile linkers in numerous chemical applications. clockss.orgsmolecule.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent click reaction involving this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). clockss.org This reaction provides a highly efficient route to synthesize 1,2,3-triazoles by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. smolecule.comacs.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The established mechanism of the copper-catalyzed reaction ensures that the cycloaddition of this compound with terminal alkynes exclusively yields the 1,4-disubstituted triazole isomer. acs.orgmdpi.com This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. rsc.org The reaction of this compound with phenylacetylene, for instance, selectively forms 1-(3-bromobenzyl)-4-phenyl-1H-1,2,3-triazole. lookchem.com This high degree of control is crucial for applications where precise molecular architecture is paramount, such as in drug discovery and materials science. smolecule.com

Table 1: Examples of CuAAC Reactions with Azidomethyl Bromobenzenes

| Azide Reactant | Alkyne Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | NHC-Cu Complex | 1-(3-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | Excellent | lookchem.com |

| 1-(Azidomethyl)-2-bromobenzene | Phenylacetylene | UV light | 1-(2-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | 89% | nih.gov |

| 1-(Azidomethyl)-2-bromobenzene | Phenylacetylene | Daylight + Base (DLB) | 1-(2-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | 48% | nih.gov |

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction parameters. Optimization efforts focus on maintaining the copper catalyst in its active Cu(I) oxidation state and ensuring solubility of the reactants. nih.gov Common catalytic systems involve a Cu(II) salt (like CuSO₄·5H₂O) with an in situ reducing agent, such as sodium ascorbate, to generate the Cu(I) species. mdpi.comacs.org

Ligands are often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used ligand for this purpose. acs.org More recent developments include the use of N-heterocyclic carbene (NHC)-copper complexes, which have shown high activity for the cycloaddition of organic azides and terminal alkynes, often with low catalyst loading and short reaction times. lookchem.com Solvents also play a critical role, with mixtures like water-methanol or DMF being common to dissolve both the organic substrates and the copper catalyst. acs.orgacs.org For related azidomethyl bromobenzenes, reaction conditions have been explored using light (UV) as a promoter, demonstrating the tunability of the reaction parameters. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An important alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of catalyst-free click chemistry that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. magtech.com.cnnih.gov The high ring strain of the cyclooctyne provides the driving force for the cycloaddition to proceed rapidly at physiological temperatures without the need for a metal catalyst. magtech.com.cn This is particularly advantageous in biological systems where the toxicity of copper is a concern. nih.gov While direct examples of this compound in SPAAC are not extensively documented in the provided search results, its azido (B1232118) functionality makes it a suitable substrate for this transformation. clockss.org The reaction would proceed with a strained alkyne, such as a dibenzo-fused cyclooctyne, to afford the corresponding triazole, offering a bioorthogonal method for conjugation. clockss.orgrsc.org

Integration into Oligomerization and Macromolecular Synthesis

The bifunctional nature of this compound and related structures makes them excellent monomers for oligomerization and the synthesis of complex macromolecules. The azidomethyl group can be used to introduce triazole linkages into a polymer backbone or as a pendant group for post-polymerization modification. For example, diazido compounds, such as 1-azido-3-(azidomethyl)-5-bromobenzene, can be used as building blocks to construct bistriazole libraries through sequential click reactions. clockss.org Furthermore, monomers like 1,4-bis(azidomethyl)benzene (B602029) have been used in CuAAC polymerization reactions to create porous organic polymers with potential applications in protein adsorption and immobilization. mdpi.com The incorporation of the azidomethyl moiety onto a polystyrene backbone has also been demonstrated, creating a functionalized polymer support for catalytic applications. mdpi.com

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The aryl bromide portion of this compound provides a second reactive handle that is orthogonal to the azide group. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. db-thueringen.de

The key advantage is the ability to perform these reactions selectively. The azide group is generally stable under the conditions used for many palladium-catalyzed cross-coupling reactions. This orthogonality allows for a modular synthetic approach: one can first perform a CuAAC reaction on the azide and then use the bromide of the resulting triazole product for a subsequent cross-coupling reaction. Alternatively, the cross-coupling can be performed first, followed by the click reaction. This strategy has been used to synthesize complex molecules, including diazido compounds bearing biaryl structures via Suzuki-Miyaura coupling. clockss.org This dual reactivity makes this compound a versatile building block for creating libraries of complex compounds for various applications, from materials science to medicinal chemistry. clockss.org

Table 2: Potential Cross-Coupling Reactions for the Aryl Bromide Moiety

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid / Ester | Pd(OAc)₂ / Ligand (e.g., XPhos) | Biaryl Compound | |

| Sonogashira Coupling | Terminal Alkyne | Pd Complex / CuI | Aryl Alkyne | db-thueringen.de |

| Buchwald-Hartwig Amination | Amine | Pd Complex / Ligand | Aryl Amine | nih.gov |

| Heck Coupling | Alkene | Pd Complex | Aryl Alkene | clockss.org |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. ncsu.edu

The bromine atom in this compound serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (in the presence of a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. ncsu.edu A variety of palladium precursors, such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃, can be used, often in combination with phosphine (B1218219) ligands that enhance catalyst stability and reactivity. ncsu.edu The reaction is highly efficient for coupling aryl bromides with a wide range of aryl and vinyl boronic acids and their corresponding esters (e.g., pinacol (B44631) esters). While specific studies on this compound are not prevalent, its structure is amenable to these standard conditions, allowing for the synthesis of various 3-(azidomethyl)biphenyl derivatives.

The table below illustrates representative Suzuki-Miyaura coupling reactions of this compound with various boronic acids. The conditions are typical for this type of transformation, generally providing high yields.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions This table presents illustrative examples based on the general reactivity of aryl bromides in Suzuki-Miyaura coupling.

| Boronic Acid/Ester Partner | Typical Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ or K₂CO₃ | Toluene (B28343)/H₂O or Dioxane/H₂O | 3-(Azidomethyl)biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-(Azidomethyl)-4'-methoxybiphenyl |

| 4-Formylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF or Dioxane | 4'-(Azidomethyl)-[1,1'-biphenyl]-4-carbaldehyde |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 1-(Azidomethyl)-3-(thiophen-2-yl)benzene |

| Phenylboronic acid pinacol ester | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 3-(Azidomethyl)biphenyl |

Substituent effects play a crucial role in the Suzuki-Miyaura reaction, primarily by influencing the rate-determining step, which can be either oxidative addition or transmetalation. For aryl halides, electron-withdrawing groups generally accelerate the oxidative addition step. In this compound, the bromine atom itself is an electron-withdrawing group (by induction). The azidomethyl group (-CH₂N₃) at the meta-position also exerts an electron-withdrawing effect. These electronic properties are expected to enhance the reactivity of the C-Br bond towards oxidative addition with the palladium catalyst, facilitating the coupling reaction.

Conversely, the electronic nature of the boronic acid partner is also important. Electron-donating groups on the arylboronic acid can increase the rate of transmetalation. Therefore, coupling this compound with an electron-rich boronic acid often proceeds with high efficiency. However, the versatility of modern palladium catalysts often allows for high yields regardless of the electronic nature of the coupling partners.

Other Transition-Metal-Catalyzed Cross-Couplings (e.g., Nickel, Rhodium)

While palladium is the most common catalyst for such transformations, other transition metals, particularly nickel and rhodium, are also effective.

Nickel-catalyzed cross-coupling reactions have gained prominence as a more cost-effective alternative to palladium-catalyzed methods. Nickel complexes can catalyze the coupling of aryl bromides with various organometallic reagents, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and boronic acids (Suzuki-Miyaura coupling). These reactions often proceed under mild conditions and exhibit broad functional group tolerance. The mechanism is similar to that of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.

Rhodium-catalyzed cross-coupling reactions are also known, although they are more frequently used for other transformations like asymmetric additions. Rhodium catalysts can effect the coupling of aryl halides with organoboron and organosilicon reagents. These reactions can provide an alternative pathway to biaryl compounds, sometimes with different selectivity compared to palladium or nickel.

Table 2: Representative Nickel- and Rhodium-Catalyzed Cross-Coupling Reactions This table presents illustrative examples based on the general reactivity of aryl bromides in other cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Nickel-catalyzed Kumada Coupling | Phenylmagnesium bromide (PhMgBr) | NiCl₂(dppp) | 3-(Azidomethyl)biphenyl |

| Nickel-catalyzed Suzuki Coupling | 4-Tolylboronic acid | NiCl₂(dppe) / Base | 3-(Azidomethyl)-4'-methylbiphenyl |

| Rhodium-catalyzed Coupling | Phenylboronic acid | [Rh(cod)Cl]₂ / Ligand / Base | 3-(Azidomethyl)biphenyl |

Homo-Coupling and Hetero-Coupling Pathways

In addition to cross-coupling with a different partner (hetero-coupling), aryl halides like this compound can undergo homo-coupling to form symmetrical biaryls. This can occur as a side reaction during cross-coupling attempts or be promoted intentionally. The classical method is the Ullmann reaction, which traditionally uses copper at high temperatures. More modern methods utilize palladium or nickel catalysts under milder conditions to achieve the same transformation. For example, nickel-catalyzed electrochemical methods have been studied for the homo-coupling of aryl halides. Iron-catalyzed homo-coupling of aryl bromides in the presence of magnesium has also been reported as an eco-friendly alternative. The homo-coupling of this compound would yield 3,3'-bis(azidomethyl)-1,1'-biphenyl, a symmetrical molecule that could be of interest for creating bivalent ligands or materials.

Diverse Transformations of the Azide Functional Group

The azide moiety is prized in organic synthesis for its unique reactivity. It is relatively stable to many reaction conditions, including those of many cross-coupling reactions, yet it can be readily transformed into other useful functional groups.

One of the most common and synthetically important transformations of the azidomethyl group is its reduction to a primary amine. This conversion is a key step in many multi-step syntheses, as the azide group serves as a stable and unreactive precursor to the more nucleophilic and reactive amine. A variety of methods are available for this reduction, offering excellent chemoselectivity and high yields.

Common methods for the reduction of benzyl (B1604629) azides include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. It proceeds under mild conditions and the only byproduct is nitrogen gas.

Staudinger Reduction: This reaction involves treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines, although they are less chemoselective and may reduce other functional groups present in the molecule.

Other Reagent Systems: Various other systems have been developed for mild and selective azide reduction, such as sodium iodide in the presence of cerium(III) chloride (CeCl₃·7H₂O) or iron(III) chloride (FeCl₃).

The reduction of this compound would yield (3-bromophenyl)methanamine, a useful intermediate for further derivatization at either the amine or the bromo position.

Table 3: Common Methods for the Reduction of the Azidomethyl Group This table summarizes common and effective methods for the reduction of benzyl-type azides to primary amines.

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C (catalyst) | Methanol or Ethanol, Room Temp, 1 atm H₂ | Very clean, high yield, byproduct is N₂. |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | THF or Ether, Room Temp | Mild, chemoselective, avoids metals. |

| Sodium Borohydride System | NaBH₄, NiCl₂ | Methanol, 0 °C to Room Temp | In situ generation of nickel boride catalyst. |

| Cerium/Iodide System | NaI, CeCl₃·7H₂O | Acetonitrile, Reflux | Mild, neutral conditions, inexpensive reagents. |

Nitrene-Mediated Reactions and Rearrangements

The azide group (–N₃) is a well-established precursor for nitrenes (R-N:), which are highly reactive, electron-deficient nitrogen species analogous to carbenes. wikipedia.orgstudysmarter.co.uk The generation of a nitrene from this compound is typically achieved through thermolysis or photolysis, leading to the extrusion of nitrogen gas (N₂). wikipedia.orgmdpi.com This process yields the corresponding 3-bromobenzylnitrene, a reactive intermediate that can subsequently undergo a variety of transformations.

The resulting nitrene exists in two electronic states: a singlet and a triplet. The singlet state, where the non-bonding electrons are paired in a single orbital, is typically the first one formed and reacts concertedly. The triplet state, with two unpaired electrons in different orbitals, behaves like a diradical. wikipedia.org The reaction pathways of the generated 3-bromobenzylnitrene are diverse and include:

C–H Bond Insertion: Nitrenes can insert into carbon-hydrogen bonds. In the case of 3-bromobenzylnitrene, this can occur intermolecularly with solvent or substrate molecules or intramolecularly. Intramolecular insertion into one of the aromatic C-H bonds of the benzene (B151609) ring would lead to the formation of a seven-membered ring system, a 3-bromo-1H-benzo[c]azepine derivative, though such ring expansions can be complex. wikipedia.orgworktribe.com

Cycloaddition: Nitrenes can add to double or triple bonds to form three-membered rings (aziridines from alkenes) or other heterocyclic structures. studysmarter.co.uk

Rearrangement: Benzylnitrenes can undergo rearrangement. For instance, migration of the phenyl group can lead to the formation of an imine (N-phenylmethanimine derivative).

Dimerization: In the absence of other reaction partners, the nitrene can dimerize to form an azo compound, (E)-1,2-bis(3-bromobenzyl)diazene.

The specific products formed depend heavily on the reaction conditions, such as temperature, solvent, and the presence of other reactants that can trap the nitrene intermediate. While the generation of nitrenes from azides is a fundamental reaction, specific studies detailing the isolation and characterization of products from the nitrene generated from this compound are not extensively documented in dedicated literature. However, the principles of nitrene chemistry provide a robust framework for predicting its potential transformations. nih.govpurdue.edu

Computational and Mechanistic Investigations of 1 Azidomethyl 3 Bromobenzene Reactions

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the intricate details of reaction mechanisms at the molecular level. For 1-(azidomethyl)-3-bromobenzene, these studies focus on its participation in two major classes of reactions: cycloadditions involving the azide (B81097) group and coupling reactions at the carbon-bromine bond.

The azidomethyl group in this compound is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form triazoles. Computational studies on similar benzyl (B1604629) azides have been instrumental in detailing the mechanistic pathways of these reactions. acs.orgnih.gov

DFT calculations, often using functionals like B3LYP or M06-2X, can map the potential energy surface of the cycloaddition. nih.govchemrj.org These studies reveal that the reaction typically proceeds through a concerted but asynchronous transition state. nih.gov The asynchronicity means that the two new carbon-nitrogen bonds are not formed to the same extent in the transition state structure.

The presence of the 3-bromo substituent, an electron-withdrawing group, is expected to influence the electronic properties of the azide. This can affect the energies of the frontier molecular orbitals (HOMO and LUMO) of the azide, which in turn governs its reactivity with different alkynes. mdpi.comresearchgate.net Computational models predict that electron-withdrawing substituents on the benzyl azide can lower the activation energy for reactions with electron-rich alkynes, thereby accelerating the reaction rate. researchgate.net

A representative reaction pathway for the cycloaddition of a substituted benzyl azide with an alkyne, as elucidated by DFT calculations, is shown below. The calculations would typically determine the geometries of the reactants, transition state (TS), and product, along with their relative energies.

Table 1: Representative Calculated Energy Profile for a Benzyl Azide Cycloaddition This table presents hypothetical data based on typical values found in computational studies of similar reactions to illustrate the concept, as specific experimental data for this compound was not found in the searched literature.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Alkyne | 0.0 |

| TS-1,4 | Transition state leading to 1,4-isomer | +22.5 |

| TS-1,5 | Transition state leading to 1,5-isomer | +24.0 |

| Product-1,4 | 1,4-disubstituted triazole | -35.2 |

Data is illustrative and based on general findings for substituted benzyl azides. acs.orgnih.gov

The carbon-bromine bond on the benzene (B151609) ring of this compound is a handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Computational studies are vital for understanding the mechanism of these reactions, which typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. pku.edu.cn

DFT calculations can model each step of the catalytic cycle, identifying the structures of intermediates and transition states. The energy barriers associated with these transition states determine the rate-limiting step of the reaction. For aryl bromides, the oxidative addition to a palladium(0) catalyst is a key step. nih.gov The calculated activation energy for this step for various aryl halides typically ranges from 14 to 20 kcal/mol. nih.gov

The electronic nature of the substituents on the aryl halide can significantly impact the energy barrier of the oxidative addition and subsequent steps. The presence of the azidomethyl group, while not directly participating in the coupling, can influence the electron density of the aromatic ring and thus the reaction kinetics. Mechanistic studies on related systems suggest that transmetalation is often the rate-determining step in Suzuki-Miyaura couplings. whiterose.ac.uk

Table 2: Illustrative Calculated Energy Barriers for a Suzuki-Miyaura Coupling Catalytic Cycle This table contains hypothetical data based on typical values from computational studies of related aryl bromides to demonstrate the concept, as specific data for this compound was not available in the searched literature.

| Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Ar-Br + Pd(0)L₂ → Ar-Pd(II)(Br)L₂ | ~18 |

| Transmetalation | Ar-Pd(II)(Br)L₂ + Ar'B(OR)₂ → Ar-Pd(II)(Ar')L₂ | ~25 |

Data is illustrative and based on general findings for aryl bromides in Suzuki-Miyaura reactions. nih.govpku.edu.cn

Molecular Dynamics and Electronic Structure Analysis

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in solution, including its solvation and conformational preferences. nottingham.ac.uk Such simulations model the atomic motions over time, offering a dynamic picture that complements the static information from quantum chemical calculations. Understanding how the solvent interacts with the reactant can be crucial, as solvent effects can influence reaction rates and selectivity. nih.gov

Electronic structure analysis, often performed as part of quantum chemical studies, reveals details about the distribution of electrons within the molecule. Key properties include the frontier molecular orbitals (HOMO and LUMO), which are central to understanding reactivity in reactions like cycloadditions. nottingham.ac.uk The analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. For this compound, the terminal nitrogen of the azide is a nucleophilic site, while the carbon attached to the bromine is an electrophilic center susceptible to oxidative addition.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling aims to forecast the outcome of chemical reactions without performing them in the laboratory. This can be achieved through various computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their chemical reactivity or biological activity.

For a compound like this compound, a QSAR model could be developed to predict its reactivity in cycloaddition or coupling reactions based on descriptors calculated from its molecular structure. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and topological indices. researchgate.netacs.org

For instance, a model could predict the regioselectivity (1,4- vs. 1,5-isomer) in triazole formation by correlating it with the electronic properties of various substituted benzyl azides and alkynes. mdpi.com Such models, once validated, can be powerful tools for screening virtual libraries of reactants to identify those with the desired reactivity and selectivity, thereby accelerating the discovery of new synthetic methodologies and functional molecules.

Advanced Synthetic Applications of 1 Azidomethyl 3 Bromobenzene Derivatives

Utilization as Bifunctional Building Blocks for Complex Molecules

1-(Azidomethyl)-3-bromobenzene is a quintessential example of a bifunctional building block, where each functional group can be addressed with high selectivity, allowing for stepwise and controlled molecular assembly. vulcanchem.com The bromo group and the azidomethyl group possess distinct chemical reactivities that can be exploited in sequential reactions. vulcanchem.comsmolecule.com

The bromo group on the aromatic ring serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These include well-established transformations such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. vulcanchem.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. vulcanchem.com

Heck Coupling: Reaction with alkenes. vulcanchem.com

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

The azidomethyl group (an aliphatic azide) is primarily utilized in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective pathway to form stable 1,2,3-triazole rings. smolecule.comnih.gov The azide (B81097) can also be reduced to a primary amine via methods like the Staudinger reduction. smolecule.com

This orthogonal reactivity allows chemists to build molecular complexity in a controlled manner. For instance, a cross-coupling reaction can be performed at the bromine site while leaving the azide untouched for a subsequent click reaction, or vice versa. This strategic approach is fundamental to its application in multi-step syntheses of complex target molecules. vulcanchem.com

| Functional Group | Primary Reaction Type | Key Reagents/Catalysts | Product Moiety | Reference |

|---|---|---|---|---|

| -Br (Bromo) | Suzuki-Miyaura Coupling | Pd catalyst, Base, R-B(OH)₂ | Aryl-Aryl Bond | vulcanchem.com |

| -Br (Bromo) | Sonogashira Coupling | Pd/Cu catalyst, Base, R-C≡CH | Aryl-Alkyne Bond | vulcanchem.com |

| -CH₂N₃ (Azidomethyl) | CuAAC (Click Chemistry) | Cu(I) catalyst, Alkyne | 1,2,3-Triazole | smolecule.comnih.gov |

| -CH₂N₃ (Azidomethyl) | Staudinger Reduction | PPh₃, H₂O | Primary Amine (-CH₂NH₂) | smolecule.com |

Precursors for Novel Heterocyclic Scaffolds (e.g., Triazoles, Bistriazoles)

The most prominent application of this compound is as a precursor for synthesizing 1,2,3-triazole-containing compounds. The CuAAC reaction provides a robust and high-yielding method to link the 1-(azidomethyl)-3-bromophenyl scaffold to any molecule containing a terminal alkyne. smolecule.comnih.gov This has been used to create a wide array of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net

The synthesis of more complex heterocyclic systems, such as bistriazoles, has also been demonstrated using related diazido building blocks. A study on 3-azido-5-(azidomethyl)benzene derivatives, which share the core functional arrangement, showed that diverse bistriazoles could be readily prepared. clockss.org By leveraging the different reactivities of an aromatic azide and an aliphatic (azidomethyl) azide, sequential and selective click reactions can be performed to construct bistriazole libraries. clockss.org For example, 1-azido-3-(azidomethyl)-5-bromobenzene can be synthesized and subsequently used in these selective cycloadditions. clockss.org This strategy is valuable as the triazole ring is considered a bioisostere of the amide bond, and molecules containing this scaffold often exhibit interesting biological activities. clockss.org

| Precursor Type | Reaction | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| This compound | CuAAC with a terminal alkyne | 1,4-Disubstituted 1,2,3-Triazole | Core reaction for building diverse molecules. | smolecule.comnih.gov |

| 1-Azido-3-(azidomethyl)-5-bromobenzene | Sequential CuAAC reactions | Bistriazole | Rapid construction of complex, biologically relevant scaffolds. | clockss.org |

| 1-(Azidomethyl)-4-bromobenzene (B3045437) | CuAAC with dipropargyl uracil/thymine | 1,2,3-Triazole derivatives of nucleobases | Synthesis of potential corrosion inhibitors. | nih.govsemanticscholar.org |

Development of Chemical Probes and Ligands for Molecular Recognition

The unique bifunctionality of this compound derivatives makes them ideal for the design of chemical probes and ligands. A notable application is in the development of "diazido probes" for photoaffinity labeling, a powerful technique used to identify the protein targets of bioactive compounds. clockss.org

In this strategy, a derivative like 3-azido-5-(azidomethyl)benzene is used, which contains two different types of azide groups:

Aromatic Azide: This group is highly photoreactive and, upon UV irradiation, forms a reactive nitrene intermediate that can covalently bind to nearby proteins (the "target"). clockss.org

Aliphatic Azidomethyl Azide: This group is much less photoreactive but is perfectly suited for click chemistry. After the probe has been covalently linked to its target protein, this azide serves as a tag. A reporter molecule (like a fluorophore or biotin) containing an alkyne can then be "clicked" onto the tagged protein for detection, purification, and identification. clockss.org

This two-step labeling method leverages the differential reactivity of the two azide groups present on a single molecular scaffold, demonstrating a sophisticated application of these building blocks in chemical biology for molecular recognition studies. clockss.org

Integration into Scaffold Diversification and Chemical Library Synthesis

The orthogonal reactivity of this compound is a key asset for scaffold diversification and the synthesis of chemical libraries for high-throughput screening in drug discovery and materials science. clockss.orgrsc.org Starting from this single, versatile scaffold, a multitude of different compounds can be generated by applying various reactions at either the bromo or the azidomethyl position.

A typical workflow for creating a chemical library could involve:

Core Reaction: Performing a CuAAC reaction on the azidomethyl group with a small library of different alkynes to generate a set of triazole-substituted bromobenzenes.

Diversification: Taking this new set of molecules and subjecting them to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromo position, each with a different coupling partner.

This combinatorial approach allows for the rapid generation of a large and diverse library of molecules from a single starting material. clockss.org This "scaffold diversification" is crucial for exploring chemical space and identifying new molecules with desired properties, whether for biological activity or novel material characteristics. rsc.orgcam.ac.uk The ability to easily synthesize a wide range of diazido compounds with different functional groups further enhances the potential for creating diverse bistriazole libraries. clockss.org

Analytical Methodologies for Characterization of 1 Azidomethyl 3 Bromobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(Azidomethyl)-3-bromobenzene, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methylene group exhibit distinct chemical shifts. The methylene protons (CH₂) attached to the azide (B81097) group are expected to appear as a singlet, typically in the range of δ 4.3-4.5 ppm. The aromatic protons will show more complex splitting patterns due to their coupling with each other. The proton at the C2 position, being situated between the two substituents, is likely to be the most deshielded and appear as a singlet or a finely split triplet. The other three aromatic protons will appear in the aromatic region (δ 7.0-7.6 ppm) with multiplicities such as doublets, triplets, or combinations thereof, depending on their coupling constants.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methylene (CH₂) | 4.3 - 4.5 | Singlet |

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The methylene carbon (CH₂) is anticipated to have a chemical shift in the range of δ 50-55 ppm. The aromatic carbons will have distinct signals in the δ 120-140 ppm region. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing around δ 122 ppm. The carbon attached to the azidomethyl group (C-CH₂N₃) is expected around δ 137 ppm. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.

| Carbon | Expected Chemical Shift (ppm) |

| Methylene (CH₂) | 50 - 55 |

| C-Br | ~122 |

| Aromatic CH | 125 - 132 |

| Quaternary Aromatic C | 135 - 140 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the aromatic ring and the methylene group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

A common fragmentation pathway for benzyl (B1604629) azides involves the loss of a nitrogen molecule (N₂) to form a nitrene intermediate, which can then rearrange. Key fragmentation peaks would likely include the loss of N₂ (M-28), followed by further fragmentation of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, confirming the molecular formula of C₇H₆BrN₃.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide (N₃) group, which typically appears around 2100 cm⁻¹ nih.gov. Other significant vibrational modes include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Methylene C-H stretching: Located just below 3000 cm⁻¹.

C=C stretching in the aromatic ring: Observed in the 1450-1600 cm⁻¹ region.

C-Br stretching: This vibration occurs in the fingerprint region, typically between 500 and 600 cm⁻¹.

These vibrational spectroscopy techniques provide a rapid and non-destructive method for confirming the presence of the key functional groups within the this compound molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | ~2100 |

| Aromatic C-H | Stretch | >3000 |

| Methylene C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of this compound by confirming the presence of its key functional groups. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's covalent bonds.

The most prominent and diagnostic absorption band for this compound is that of the azide (-N₃) group. Organic azides display a strong and sharp absorption band due to the asymmetric stretching vibration (νₐₛ) of the N=N=N bond. This peak is typically observed in the region of 2100-2080 cm⁻¹. For instance, the IR spectrum of the closely related benzyl azide shows this characteristic peak at approximately 2090 cm⁻¹ chemspider.com. The corresponding symmetric stretching vibration (νₛ) is weaker and appears around 1256 cm⁻¹ acs.org.

The brominated benzene (B151609) ring also gives rise to several characteristic absorptions:

Aromatic C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on an aromatic ring libretexts.orglibretexts.orgopenstax.org.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge produces stretching vibrations that appear just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range libretexts.org.

Aromatic C=C Stretching: The benzene ring shows a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the ring libretexts.orgopenstax.org.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined from the strong absorption bands in the 900-690 cm⁻¹ region. For a 1,3-disubstituted (meta) benzene ring, characteristic bands are expected in the ranges of 810-750 cm⁻¹ and 710-690 cm⁻¹ libretexts.orgopenstax.orgspectroscopyonline.com.

C-Br Stretching: The carbon-bromine bond stretch is found at lower frequencies, typically in the fingerprint region between 690 cm⁻¹ and 515 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch (νₐₛ) | ~2090 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

| Azide (-N₃) | Symmetric Stretch (νₛ) | ~1256 | Medium |

| Aromatic C-H (meta) | Out-of-Plane Bend | 810 - 750 and 710 - 690 | Strong |

| C-Br | Stretch | 690 - 515 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular structure of this compound. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects light scattering from molecular vibrations that involve a change in polarizability.

For this compound, Raman spectroscopy is particularly useful for observing vibrations of the aromatic ring and the azide group. A detailed vibrational analysis of benzyl azide provides valuable reference data. acs.orgnih.govresearchgate.net Key Raman shifts expected for this compound include:

Azide Group Vibrations: The asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the azide group are observable in the Raman spectrum. For benzyl azide, these are found at approximately 2088 cm⁻¹ and 1256 cm⁻¹, respectively acs.org. The N₃ bending mode is also active.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic Raman bands. The symmetric ring breathing mode (ν₁) is particularly strong and appears near 1000 cm⁻¹ tum.de. Other ring stretching and deformation modes will also be present. The substitution with a bromine atom and an azidomethyl group will cause shifts in these frequencies compared to unsubstituted benzene. For instance, studies on monosubstituted benzenes show that the ring breathing mode is sensitive to the electronic properties of the substituent dtic.mil.

Methylene Group Vibrations: The -CH₂- group will show stretching modes, with the symmetric and asymmetric stretches appearing around 2987 cm⁻¹ and 3057 cm⁻¹, respectively, in benzyl azide. A characteristic CH₂ bending (scissoring) mode is also expected around 1422 cm⁻¹ acs.org.

| Functional Group / Moiety | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| -CH₂- | Asymmetric Stretch | ~3057 |

| -CH₂- | Symmetric Stretch | ~2987 |

| Azide (-N₃) | Asymmetric Stretch | ~2088 |

| -CH₂- | Bending | ~1422 |

| Azide (-N₃) | Symmetric Stretch | ~1256 |

| Aromatic Ring | Ring Breathing | ~1000 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound from reaction byproducts and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions that synthesize this compound and for determining an appropriate solvent system for column chromatography.

Stationary Phase: The most common stationary phase for the analysis of moderately polar compounds like this compound is silica (B1680970) gel (SiO₂) mit.eduaga-analytical.com.pl. Alumina plates can also be used.

Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common solvent systems include mixtures of hexanes (or petroleum ether) and ethyl acetate rochester.edu. The ratio is adjusted to achieve an optimal retention factor (Rƒ) value, ideally between 0.2 and 0.4 for good separation silicycle.com. For a compound of intermediate polarity, a starting point could be a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.

Visualization: Since this compound contains a benzene ring, it is expected to be UV-active. Therefore, the spots on the TLC plate can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots on a fluorescent background.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1 v/v) |

| Visualization | UV light (254 nm) |

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the standard method. The conditions are typically scaled up from those determined by TLC analysis.

Stationary Phase: Silica gel (230-400 mesh) is the most frequently used adsorbent for the purification of benzyl azide derivatives nih.gov.

Eluent: The solvent system is chosen based on TLC results. A slightly less polar solvent mixture than the one that gives the ideal Rƒ on TLC is often used to ensure good separation on the column. For example, if a 4:1 Hexane:EtOAc mixture works well for TLC, a more non-polar mixture like 9:1 or even 15:1 Hexane:EtOAc might be used for the column elution to increase retention and improve separation from less polar impurities rochester.edu. Gradient elution, where the polarity of the eluent is gradually increased, can also be employed to separate compounds with a wider range of polarities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for assessing the purity of this compound and for separating it from its positional isomers (e.g., ortho- and para-isomers). Purity levels of ≥95.0% for related compounds are often determined by HPLC sigmaaldrich.com.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating aromatic isomers and compounds of moderate polarity rsc.orgresearchgate.netnih.gov. In this mode, the stationary phase is non-polar, and the mobile phase is polar.

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is a standard choice for RP-HPLC of brominated aromatic compounds nih.gov. Other phases like C8 or phenyl columns can also provide different selectivities for isomer separation.

Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile (MeCN) or methanol (MeOH), is typically used. The separation of bromobenzene metabolites has been achieved using a C18 column with an acetonitrile-phosphate buffer gradient nih.gov. For the structurally similar 1,3-Bis(bromomethyl)benzene, a mobile phase of acetonitrile and water with phosphoric acid has been reported sielc.com. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape.

Detection: The presence of the aromatic ring allows for sensitive detection using a UV detector, typically in the range of 210-260 nm.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

Future Research Directions and Perspectives on 1 Azidomethyl 3 Bromobenzene Chemistry

Exploration of Asymmetric Synthesis and Stereoselective Transformations

The development of synthetic methodologies that can control the stereochemical outcome of reactions is a cornerstone of modern organic chemistry. For derivatives of 1-(azidomethyl)-3-bromobenzene, this presents a promising area of investigation.

Future research could focus on the development of catalytic systems for the enantioselective synthesis of chiral molecules derived from this compound. This could involve the use of chiral catalysts to introduce stereocenters in reactions involving either the azidomethyl or the bromophenyl moiety. For instance, the asymmetric reduction of a ketone introduced onto the aromatic ring, or the stereoselective addition of a nucleophile to an imine formed from the azide (B81097), are potential avenues.

Moreover, stereoselective transformations of the existing functional groups could be explored. While the benzylic position in this compound is not chiral, reactions at this position could be designed to proceed with high stereoselectivity. For example, the development of chiral catalysts for the substitution of the azide group or for reactions at the benzylic C-H bonds could lead to the synthesis of enantiomerically enriched products.

Table 1: Potential Asymmetric Transformations

| Transformation | Potential Chiral Catalyst Class | Desired Outcome |

| Asymmetric azidation of a prochiral precursor | Chiral phase-transfer catalysts, Chiral transition metal complexes | Enantiomerically enriched this compound derivatives |

| Stereoselective reduction of a functionalized derivative | Chiral metal hydrides, Enzymatic reduction | Diastereomerically or enantiomerically pure alcohols |

| Enantioselective C-H functionalization | Chiral transition metal catalysts | Introduction of a new chiral center adjacent to the existing functional groups |

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound should prioritize the development of environmentally benign and sustainable synthetic methods.

Traditional methods for the synthesis of benzyl (B1604629) azides often involve the use of hazardous reagents and volatile organic solvents. Greener alternatives that could be explored for the synthesis of this compound include:

Use of Safer Azidating Agents: Investigating alternatives to potentially explosive azide sources.

Aqueous Reaction Media: Performing the synthesis in water, which is an environmentally friendly solvent. The use of phase-transfer catalysts or surfactants may be necessary to facilitate the reaction between the organic substrate and the aqueous azide salt.

Ionic Liquids: Utilizing ionic liquids as recyclable and often less volatile reaction media. Azide-containing ionic liquids could serve as both the solvent and the azide source, simplifying the reaction setup and workup.

Flow Chemistry: Employing continuous flow reactors can enhance safety when working with azides by minimizing the reaction volume at any given time. Flow chemistry also allows for better control over reaction parameters, potentially leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to cleaner reactions and reduced energy consumption.

Table 2: Comparison of Synthetic Protocols

| Protocol | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established | Use of hazardous solvents, potential safety risks with azides |

| Aqueous Synthesis | Environmentally benign, low cost | Potential for low solubility of organic reactants |

| Ionic Liquid-Based Synthesis | Recyclable solvent, enhanced safety | Higher initial cost of ionic liquids |

| Flow Chemistry | Enhanced safety, precise control, scalability | Requires specialized equipment |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient | Potential for localized overheating |

Innovative Applications in Material Science and Supramolecular Chemistry

The dual functionality of this compound makes it a versatile building block for the creation of novel materials and supramolecular assemblies.

The azido (B1232118) group is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. This reaction can be used to link this compound units to polymers, surfaces, or other molecules to create functional materials. The bromo group can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to further modify the aromatic ring and build up more complex structures.

Future research in this area could involve:

Synthesis of Functional Polymers: Incorporating this compound into polymer chains via click chemistry or by using the bromo group as a point of attachment for polymerization. The resulting polymers could have interesting properties, such as flame retardancy (due to the bromine) and the ability to be further functionalized (via the azide).

Development of Self-Assembling Systems: Designing molecules based on this compound that can self-assemble into well-defined supramolecular structures through non-covalent interactions. The interplay between the polar azide group and the halogen-bonding potential of the bromine atom could be exploited to direct the self-assembly process.

Creation of Porous Materials: Using this compound as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The azide and bromo groups could be used to anchor the linker to the metal nodes or other organic building blocks, and the functional groups could be post-synthetically modified to tune the properties of the resulting porous material.

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems that can selectively activate and transform the functional groups of this compound is crucial for unlocking its full synthetic potential.

Future research should focus on catalysts that can:

Selectively Activate the C-Br Bond: Developing catalysts for cross-coupling reactions that are tolerant of the azido group. This would allow for the modification of the aromatic ring without affecting the azide functionality.

Promote Novel Reactions of the Azido Group: Exploring new catalytic transformations of the azido group beyond the well-established click chemistry. This could include catalytic nitrene transfer reactions or the development of catalysts for the controlled decomposition of the azide to form other nitrogen-containing functional groups.

Enable Orthogonal Reactivity: Designing catalytic systems that allow for the selective and sequential reaction of the azide and bromo groups. This would enable the synthesis of complex molecules with precise control over the introduction of different functionalities. For example, a catalyst that promotes a reaction at the C-Br bond under one set of conditions could be followed by a different catalyst that activates the azide group under a different set of conditions.

The exploration of these future research directions will undoubtedly expand the chemical toolbox for utilizing this compound and related bifunctional molecules, leading to advancements in synthetic methodology, materials science, and catalysis.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Azidomethyl)-3-bromobenzene in laboratory settings?

Methodological Answer: The primary synthesis involves nucleophilic substitution of a bromomethyl precursor with sodium azide (NaN₃). A typical protocol includes:

- Reacting 1-(Bromomethyl)-3-bromobenzene with NaN₃ (1.2 equiv.) in DMF at 80°C for 1 hour, followed by 3 hours at room temperature.

- Work-up includes aqueous extraction, organic solvent (e.g., diethyl ether) isolation, and drying over Na₂SO₄ .

Key Parameters:

| Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| DMF | 80°C → RT | 1h + 3h | >90% |

Note: Ensure exclusion of moisture to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Strong absorption at ~2110 cm⁻¹ (N₃ asymmetric stretch) confirms the azide group .

- ¹H NMR: Peaks at δ 4.23 ppm (s, 2H, CH₂N₃) and aromatic protons (δ 7.12–7.44 ppm) .

- ¹³C NMR: Signals at δ 54.08 ppm (CH₂N₃) and aromatic carbons (122–134 ppm) .

- Mass Spectrometry (ESI-MS): m/z 234.0 (M+Na⁺), 236.0 (isotopic pattern for bromine) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Explosivity Risk: Organic azides are shock- and heat-sensitive. Avoid grinding, high temperatures (>100°C), and exposure to heavy metals .

- PPE: Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to prevent inhalation .